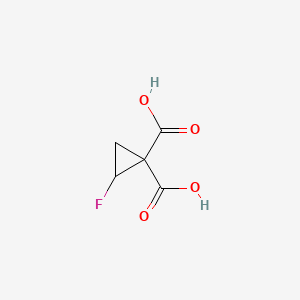

2-Fluorocyclopropane-1,1-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluorocyclopropane-1,1-dicarboxylic acid is a chemical compound . It is a derivative of cyclopropane-1,1-dicarboxylic acid, which is a dicarboxylic acid . The carboxyl groups in dicarboxylic acids behave independently of one another .

Synthesis Analysis

The synthesis of 1-substituted cyclopropane 1,2-dicarboxylic acids has been reported . These acids are synthesized using short efficient routes and are found to be good to potent inhibitors of 3-methylaspartase .Molecular Structure Analysis

The molecular structure of cyclopropane-1,1-dicarboxylic acid, a related compound, has been reported . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Dicarboxylic acids, such as 2-Fluorocyclopropane-1,1-dicarboxylic acid, can undergo various reactions. For instance, when heated, they can undergo decarboxylation . The reactions that occur depend critically upon the chain length separating the carboxyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of dicarboxylic acids depend on the number of carbon atoms between the carboxyl groups . The acid strength of the dicarboxylic acids is higher than that of ethanoic acid and decreases with an increasing number of bonds between the two carboxyl groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Analogs

The compound has significant applications in drug development. For instance, it provides synthetic access to diastereomers of fluorocyclopropyl analogs of cabozantinib, a drug used in thyroid cancer and renal cell carcinoma treatment. The incorporation of the fluorocyclopropane moiety into drug molecules is not widespread but offers potential for fine-tuning drug properties during lead optimization in drug discovery (Veliks et al., 2020).

Pharmacological Profile Enhancement

The compound has been utilized in synthesizing stereoisomers like 1-amino-2-fluoro-2-(phosphonomethyl)cyclopropane-1-carboxylic acid (FAP4). Different isomers of FAP4, along with non-fluorinated analogs, have demonstrated similar pharmacological profiles against metabotropic glutamate receptor isoforms, with specific fluorinated series showing high agonist activity. This indicates the compound's potential in developing potent conformationally restricted agonists (Ivashkin et al., 2015).

Mechanistic and Decomposition Studies

The compound has been a subject of interest in studying enzyme mechanisms, such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase inhibition. Studies involving 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) reveal its instability under physiological conditions, decomposing to form 3-fluoro-2-oxobut-3-enoic acid, and its role as a slow-dissociating inhibitor of ACC deaminase (Liu et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid have been found to inhibit enzymes like acc deaminase .

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions involving cyclization, debromination, and oxidation .

Biochemical Pathways

Similar compounds have been found to affect the biosynthesis of cysteine .

Result of Action

Similar compounds have been found to inhibit enzymes, which can lead to effects such as stopping fruits from ripening and preventing the loss of leaves .

Safety and Hazards

Zukünftige Richtungen

The future of dicarboxylic acids and their derivatives is promising. They are being explored for various applications beyond fuels and plastics . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Eigenschaften

IUPAC Name |

2-fluorocyclopropane-1,1-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO4/c6-2-1-5(2,3(7)8)4(9)10/h2H,1H2,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEMAYUZSSPUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665665 |

Source

|

| Record name | 2-Fluorocyclopropane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163266-04-4 |

Source

|

| Record name | 2-Fluoro-1,1-cyclopropanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163266-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorocyclopropane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Guanidine, N-cyano-N-[(2-ethoxyphenyl)methyl]- (9CI)](/img/no-structure.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline-2-14C](/img/structure/B574061.png)

![N-ethyl-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B574063.png)

![(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B574067.png)